molecular formula C16H13NO2 B14283909 3-(2-Benzoylphenyl)prop-2-enamide CAS No. 139437-21-1

3-(2-Benzoylphenyl)prop-2-enamide

Cat. No.: B14283909
CAS No.: 139437-21-1
M. Wt: 251.28 g/mol
InChI Key: YVYTXDJTJBQLTK-UHFFFAOYSA-N
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Description

3-(2-Benzoylphenyl)prop-2-enamide is an organic compound with the molecular formula C16H13NO It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzoylphenyl)prop-2-enamide typically involves the reaction of 2-benzoylbenzoic acid with an appropriate amine under dehydrating conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzoylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoylbenzoic acid or benzophenone derivatives.

    Reduction: Formation of 3-(2-Benzoylphenyl)prop-2-enamine.

    Substitution: Formation of substituted benzoylphenyl derivatives.

Scientific Research Applications

3-(2-Benzoylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Benzoylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can facilitate binding to hydrophobic pockets, while the amide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Benzoylphenyl)prop-2-enal: Similar structure but with an aldehyde group instead of an amide.

    3-(2-Benzoylphenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    3-(2-Benzoylphenyl)prop-2-enamine: Similar structure but with an amine group instead of an amide.

Uniqueness

3-(2-Benzoylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

139437-21-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-(2-benzoylphenyl)prop-2-enamide

InChI

InChI=1S/C16H13NO2/c17-15(18)11-10-12-6-4-5-9-14(12)16(19)13-7-2-1-3-8-13/h1-11H,(H2,17,18)

InChI Key

YVYTXDJTJBQLTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C=CC(=O)N

Origin of Product

United States

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